

# Application Notes and Protocols for LC-MS/MS Quantification of 1-Deoxysphingolipids

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Compound of Interest

Compound Name: 1-deoxy-L-threo-sphinganine-d3

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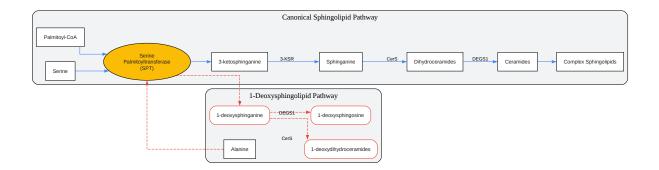
### Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids.[1][2][3] This structural difference prevents their degradation through conventional catabolic pathways, leading to their accumulation in cells and tissues.[2][3] Elevated levels of deoxySLs have been implicated in a variety of pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and neurodegenerative disorders.[1][4][5] The quantification of these lipids is therefore crucial for both basic research and clinical diagnostics. This document provides a detailed protocol for the sensitive and specific quantification of 1-deoxysphingolipids in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

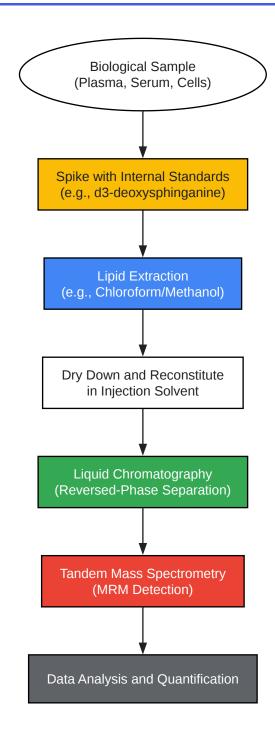
## **Signaling Pathway**

The biosynthesis of 1-deoxysphingolipids branches off from the canonical sphingolipid synthesis pathway. The enzyme serine palmitoyltransferase (SPT), which normally condenses serine and palmitoyl-CoA, can alternatively use L-alanine as a substrate.[2][6][7] This reaction produces 1-deoxysphinganine, the precursor for other 1-deoxysphingolipids.[1][4]









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### References

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